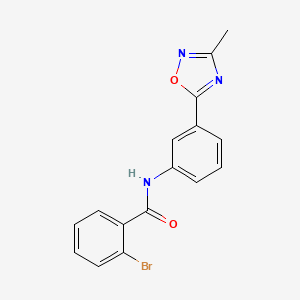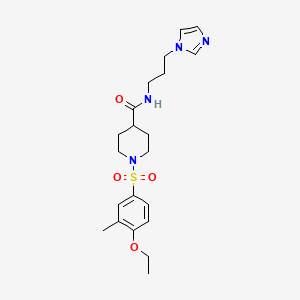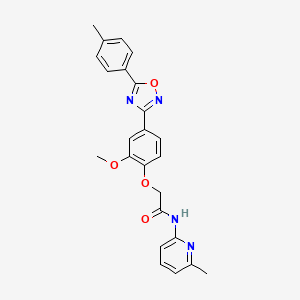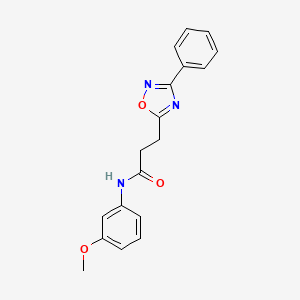![molecular formula C20H17ClN4O B7690792 4-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690792.png)
4-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is a synthetic derivative of quinoline, which is a heterocyclic aromatic compound that has been widely used in medicinal chemistry. The unique chemical structure of 4-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide makes it a promising candidate for further research in the field of drug discovery and development.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of proteins such as AKT, ERK, and JNK, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of various proteins such as MMP-2 and MMP-9.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments is its potent anti-cancer activity. This compound has been found to be effective against various types of cancer cells, making it a promising candidate for further research in the field of cancer therapeutics. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions that can be explored in the research of 4-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One of the most promising directions is the development of analogs of this compound with improved solubility and bioavailability. Another direction is the investigation of the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in other fields of research such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, 4-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a promising compound that has gained significant attention in the scientific community due to its potential use in various fields of research. The synthesis of this compound involves a series of chemical reactions, and it has been extensively studied for its potential use in cancer research. The mechanism of action of this compound involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. Although there are limitations to using this compound in lab experiments, there are several future directions that can be explored in the research of this compound.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves a series of chemical reactions. The starting materials for the synthesis are 4-chlorobenzoyl chloride and 1-propyl-1H-pyrazolo[3,4-b]quinoline-3-amine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
4-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been extensively studied for its potential use in various fields of research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
Propriétés
IUPAC Name |
4-chloro-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O/c1-2-11-25-19-16(12-14-5-3-4-6-17(14)22-19)18(24-25)23-20(26)13-7-9-15(21)10-8-13/h3-10,12H,2,11H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODOODBHKUEKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethoxy-N'-[(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7690709.png)








![4-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7690774.png)



![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7690807.png)